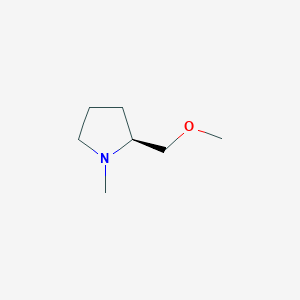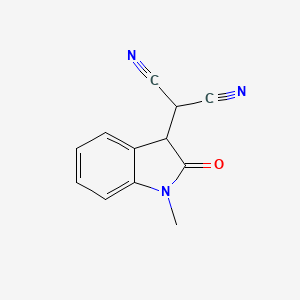
1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine, also known as MeOPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MeOPP is a piperazine derivative that has been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of drug addiction and as a tool for studying the mechanisms of addiction.
Mécanisme D'action
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine is not yet fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound has also been shown to bind to the dopamine transporter, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. This compound has also been shown to decrease levels of corticosterone, a hormone that is associated with stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine in lab experiments is its ability to selectively target the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is that it has not yet been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine. One area of interest is in the development of more selective agonists for the 5-HT1A receptor, which may have fewer side effects than this compound. Another area of research is in the development of novel therapies for drug addiction, using this compound as a tool for studying the underlying mechanisms of addiction. Finally, there is potential for this compound to be used in the development of new treatments for depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-prop-2-enylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-8-15-9-11-16(12-10-15)13-6-4-5-7-14(13)17-2/h3-7H,1,8-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPVZCKJNBMQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979243 | |
| Record name | 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6322-40-3 | |
| Record name | NSC31542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B3355694.png)

![1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid](/img/structure/B3355714.png)

![2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B3355731.png)
